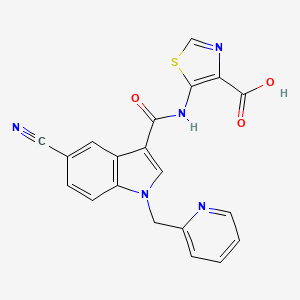
URAT1&XO inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
URAT1&XO inhibitor 1 is a dual inhibitor targeting both urate transporter 1 (URAT1) and xanthine oxidase (XO). This compound is primarily used in the treatment of hyperuricemia and gout by reducing serum uric acid levels through two distinct mechanisms: inhibiting uric acid reabsorption in the kidneys and reducing uric acid production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of URAT1&XO inhibitor 1 involves multiple steps. One common approach includes the coupling reaction of a carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of URAT1&XO inhibitor 1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
URAT1&XO inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction typically results in the formation of alcohols or amines .
Aplicaciones Científicas De Investigación
URAT1&XO inhibitor 1 has a wide range of scientific research applications:
Mecanismo De Acción
URAT1&XO inhibitor 1 exerts its effects through dual inhibition:
URAT1 Inhibition: By inhibiting urate transporter 1, the compound reduces the reabsorption of uric acid in the kidneys, increasing its excretion in urine.
XO Inhibition: By inhibiting xanthine oxidase, the compound reduces the production of uric acid from purine metabolism.
These combined actions result in a significant reduction in serum uric acid levels, making it effective in treating hyperuricemia and gout .
Comparación Con Compuestos Similares
URAT1&XO inhibitor 1 is unique due to its dual inhibition mechanism. Similar compounds include:
Allopurinol: Primarily an XO inhibitor, used to reduce uric acid production.
Febuxostat: Another XO inhibitor with a different chemical structure and mechanism.
Benzbromarone: A URAT1 inhibitor that increases uric acid excretion but does not inhibit XO.
Compared to these compounds, URAT1&XO inhibitor 1 offers the advantage of targeting both uric acid production and reabsorption, providing a more comprehensive approach to managing hyperuricemia and gout .
Propiedades
Fórmula molecular |
C20H13N5O3S |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
5-[[5-cyano-1-(pyridin-2-ylmethyl)indole-3-carbonyl]amino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C20H13N5O3S/c21-8-12-4-5-16-14(7-12)15(10-25(16)9-13-3-1-2-6-22-13)18(26)24-19-17(20(27)28)23-11-29-19/h1-7,10-11H,9H2,(H,24,26)(H,27,28) |
Clave InChI |
YUGFHWXZQLEUKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CN2C=C(C3=C2C=CC(=C3)C#N)C(=O)NC4=C(N=CS4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















